molecular formula C13H11NO4 B8379934 2-Methoxy-4-nitro-1-phenoxybenzene

2-Methoxy-4-nitro-1-phenoxybenzene

Cat. No.: B8379934
M. Wt: 245.23 g/mol
InChI Key: MYDJJORRUJLFOF-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitro-1-phenoxybenzene (C₁₃H₁₁NO₄, molecular weight 261.24 g/mol) is a nitroaromatic compound featuring a methoxy group (-OCH₃) at the 2-position, a nitro group (-NO₂) at the 4-position, and a phenoxy substituent (-OPh) at the 1-position of the benzene ring.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

2-methoxy-4-nitro-1-phenoxybenzene

InChI

InChI=1S/C13H11NO4/c1-17-13-9-10(14(15)16)7-8-12(13)18-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

MYDJJORRUJLFOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Reactivity
2-Methoxy-4-nitro-1-phenoxybenzene C₁₃H₁₁NO₄ 261.24 -OCH₃ (2), -NO₂ (4), -OPh (1) Moderate polarity; potential for electrophilic substitution at electron-rich positions
4-Methoxy-2-nitrobenzaldehyde C₈H₇NO₄ 181.14 -OCH₃ (4), -NO₂ (2), -CHO (1) Aldehyde group enhances reactivity in condensation reactions; mp not reported
4-Methoxy-3-nitrobenzoic acid C₈H₇NO₅ 197.14 -OCH₃ (4), -NO₂ (3), -COOH (1) High polarity due to -COOH; mp 191–194°C; acidic character
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene C₇H₅BrFNO₃ 274.03 -Br (1), -F (3), -OCH₃ (2), -NO₂ (4) Halogens increase electrophilicity; potential toxicity
(E)-1-Methoxy-4-[2-nitro-3-(phenylsulfonyl)prop-1-en-1-yl]benzene C₁₆H₁₅NO₅S 333.36 -OCH₃ (1), -NO₂ (on allyl chain), -SO₂Ph (on allyl chain) Sulfonyl group stabilizes conjugated double bonds; enhanced stability under acidic conditions

Electronic and Reactivity Differences

  • Electron-Donating vs. Withdrawing Effects: The methoxy group in this compound donates electrons via resonance, while the nitro group withdraws electrons, creating a polarized aromatic ring. This contrasts with 4-Methoxy-3-nitrobenzoic acid, where the -COOH group further withdraws electrons, increasing acidity .
  • Halogen Influence: The bromo and fluoro substituents in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene enhance electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the non-halogenated target compound .
  • Sulfonyl vs. Phenoxy Groups: The sulfonyl group in compound 4c () is strongly electron-withdrawing, whereas the phenoxy group in the target compound exhibits moderate electron donation, affecting regioselectivity in further functionalization .

Physicochemical Properties

  • Melting Points : The target compound likely has a lower melting point than 4-Methoxy-3-nitrobenzoic acid (191–194°C) due to the absence of hydrogen-bonding -COOH groups .
  • Solubility: Polar solvents (e.g., DMSO, acetone) are expected to dissolve this compound better than halogenated analogs, which may exhibit lower solubility in protic solvents .

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